4-chloro-N-methyl-N-phenylbutanamide
Description
4-Chloro-N-methyl-N-phenylbutanamide is a substituted butanamide derivative featuring a chlorine atom at the fourth carbon of the butanamide chain, with methyl and phenyl groups attached to the nitrogen atom of the amide moiety. The molecule consists of a four-carbon backbone (butanamide) with a terminal chlorine, an N-methyl group, and an N-phenyl group. Such structural motifs are common in medicinal chemistry and polymer science, where the chlorine atom and aromatic groups influence electronic properties and intermolecular interactions .
Properties
Molecular Formula |
C11H14ClNO |
|---|---|
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-phenylbutanamide |
InChI |
InChI=1S/C11H14ClNO/c1-13(11(14)8-5-9-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
ONFLCMFDSFTMPA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide ()
- Structure: Chlorine at position 4 of the butanamide chain; amide nitrogen linked to a benzothiophene ring with a cyano group.
- Molecular Formula : C₁₄H₁₅ClN₂OS.
- The cyano group increases polarity, impacting solubility .
N-(4-Chlorophenyl)-2-cyano-N-methylbutanamide ()
- Molecular Formula : C₁₂H₁₂ClN₂O.
- Key Differences: The chlorine’s position on the phenyl ring creates an electron-deficient aromatic system, altering reactivity in electrophilic substitutions. The cyano group at position 2 of the butanamide chain may sterically hinder rotational freedom .
4-(4-Chloro-2-methylphenoxy)-N-(2-chloro-4-nitrophenyl)butanamide ()
- Structure: Chlorine and methyl groups on the phenoxy ring; nitro and chlorine on the phenylamide group.
- Molecular Formula : C₁₇H₁₆Cl₂N₂O₄.
- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, increasing acidity of the amide proton.
4-Chloro-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide ()
- Structure : Chlorine on the butanamide chain; amide nitrogen attached to a trifluoromethyl- and piperidine-substituted phenyl ring.
- Molecular Formula : C₁₇H₂₁ClF₃N₂O.
- Key Differences : The trifluoromethyl group (-CF₃) enhances hydrophobicity and metabolic stability, making this compound a candidate for pharmaceutical lead optimization .
Physicochemical and Spectroscopic Properties
- Solubility: Compounds with electron-withdrawing groups (e.g., -NO₂, -CN) exhibit lower solubility in nonpolar solvents compared to those with electron-donating groups (e.g., -OCH₃) .
- Spectroscopy : Chlorine atoms in 4-chloro-substituted butanamides produce distinct signals in NMR (e.g., ¹³C NMR δ ~40–45 ppm for C-Cl). Fluorescence studies on analogs (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) suggest that substituents like chlorine quench fluorescence intensity due to heavy atom effects .
Data Table: Key Parameters of Compared Compounds
*Hypothetical structure inferred from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
